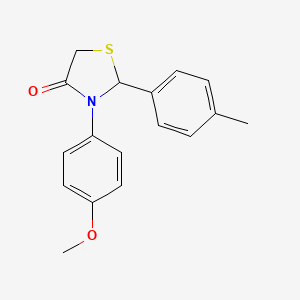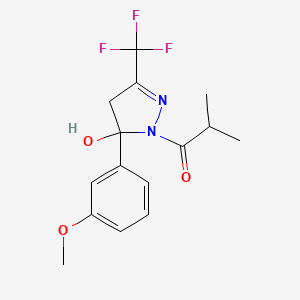![molecular formula C23H23NO B5210056 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole, also known as IPE, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. IPE is a type of carbazole derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been shown to exhibit various biochemical and physiological effects, including anti-proliferative and pro-apoptotic effects in cancer cells. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has also been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In addition, 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been shown to exhibit antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole also exhibits low toxicity in normal cells, making it a potential therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole and its potential applications in various fields. In addition, the synthesis of new derivatives of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole may lead to the development of more potent and selective compounds for use in lab experiments and clinical trials.
Conclusion:
In conclusion, 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole is a carbazole derivative that has garnered significant attention in scientific research due to its potential applications in various fields. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole can be synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole exhibits anti-proliferative and pro-apoptotic effects in cancer cells, and it has potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole and its derivatives in various fields.
Synthesemethoden
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole can be synthesized through various methods, including Suzuki coupling, Buchwald-Hartwig amination, and Ullmann coupling. One of the most common methods of synthesizing 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole is through Suzuki coupling, which involves the reaction of 2-bromoethyl isopropylphenyl ether with 9-boronic acid carbazole in the presence of a palladium catalyst. The reaction produces 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole as a white solid.
Wissenschaftliche Forschungsanwendungen
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been studied for its potential applications in various fields, including optoelectronics, organic light-emitting diodes, and photovoltaics. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
9-[2-(2-propan-2-ylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17(2)18-9-5-8-14-23(18)25-16-15-24-21-12-6-3-10-19(21)20-11-4-7-13-22(20)24/h3-14,17H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBPQYWKGUXUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)

![N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)

![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)
![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
![5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5210034.png)
![2-amino-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210037.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B5210048.png)
![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)
